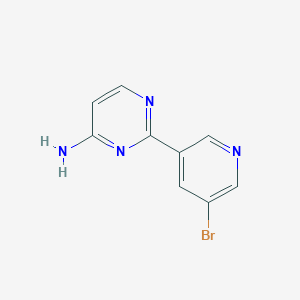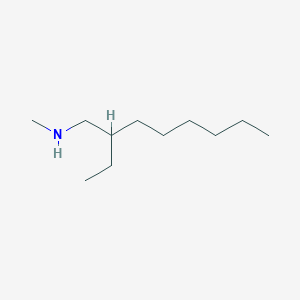
(2-Ethyloctyl)(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyloctyl)(methyl)amine is an organic compound with the molecular formula C11H25N It is a secondary amine, characterized by the presence of an ethyl group attached to the second carbon of an octyl chain and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Ethyloctyl)(methyl)amine can be synthesized through several methods. One common approach involves the alkylation of methylamine with 2-ethyloctyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrobromic acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Another method involves the reductive amination of 2-ethyloctanal with methylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale batch reactors. The alkylation method is preferred due to its simplicity and high yield. The reaction mixture is continuously stirred and heated to maintain the desired reaction temperature. After the reaction is complete, the product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethyloctyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Acylation: It can react with acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; carried out under anhydrous conditions.
Substitution: Alkyl halides; reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Acylation: Acyl chlorides; reactions are carried out in the presence of a base such as pyridine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary or secondary amines.
Substitution: Tertiary amines.
Acylation: Amides.
Wissenschaftliche Forschungsanwendungen
(2-Ethyloctyl)(methyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-Ethyloctyl)(methyl)amine depends on its specific application. In general, the compound can act as a nucleophile due to the presence of the amine group. This allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved vary depending on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Ethyloctyl)amine: Lacks the methyl group attached to the nitrogen atom.
(2-Ethyloctyl)(ethyl)amine: Contains an ethyl group instead of a methyl group attached to the nitrogen atom.
Octylamine: Lacks the ethyl group attached to the second carbon of the octyl chain.
Uniqueness
(2-Ethyloctyl)(methyl)amine is unique due to the presence of both an ethyl group on the octyl chain and a methyl group on the nitrogen atom. This specific structure imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H25N |
|---|---|
Molekulargewicht |
171.32 g/mol |
IUPAC-Name |
2-ethyl-N-methyloctan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-6-7-8-9-11(5-2)10-12-3/h11-12H,4-10H2,1-3H3 |
InChI-Schlüssel |
PLIRAZIPLWDXRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


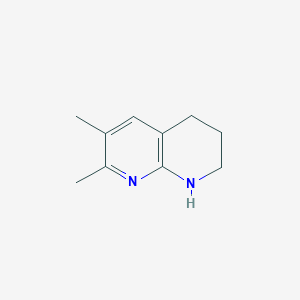
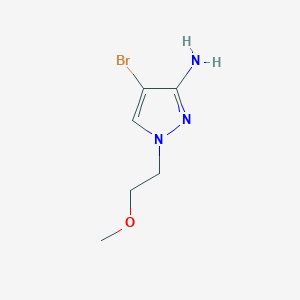
![3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13223538.png)
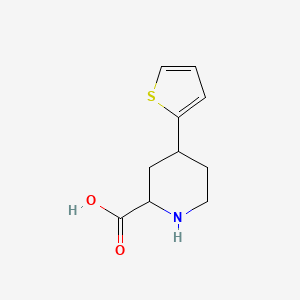
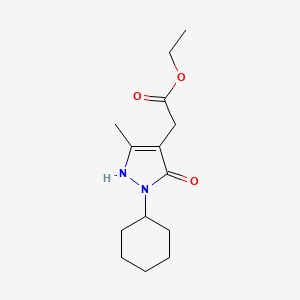
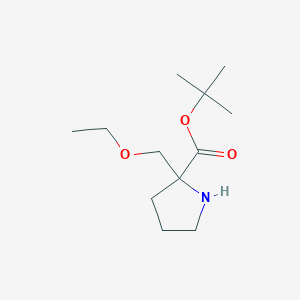
![2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13223563.png)
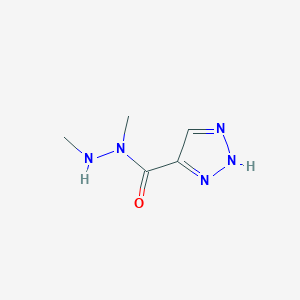
![4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13223576.png)
![1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13223583.png)
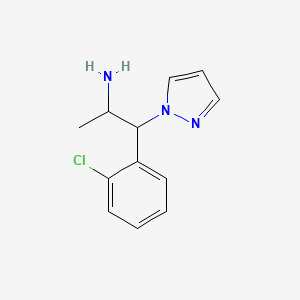
![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13223593.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13223614.png)
